N-(pentan-2-yl)-2-phenoxybenzamide
Description
N-(pentan-2-yl)-2-phenoxybenzamide is a benzamide derivative characterized by a phenoxy group at the 2-position of the benzoyl ring and a pentan-2-yl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-pentan-2-yl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-9-14(2)19-18(20)16-12-7-8-13-17(16)21-15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYLYOZUCRKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-phenoxybenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as OH-, NH3, or RNH2 in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides or phenols.
Scientific Research Applications
N-(pentan-2-yl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of matrix metalloproteinase-14 (MMP-14) by binding to the hemopexin (PEX) domain of the enzyme. This binding prevents the homodimerization of MMP-14, thereby inhibiting its catalytic activity and reducing the breakdown of the extracellular matrix, which is crucial in cancer metastasis .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- N-Substituent Effects : The pentan-2-yl chain provides moderate lipophilicity, contrasting with mepronil’s bulky 3-(isopropoxy)phenyl group (optimized for pesticidal activity) and Sacubitril’s stereochemically complex pentan-2-yl moiety .
- Hydrogen Bonding : Unlike 2-methyl-N-phenylbenzamide, which forms N–H⋯O chains, the target compound’s N–H group (if unsubstituted) could similarly influence crystallinity and solubility .
Analysis of Physicochemical Properties
Comparatively:
- N,N-dimethyl-2-phenoxybenzamide (6g): The dimethyl group reduces hydrogen-bonding capacity, possibly lowering melting points compared to the target compound .
- 2-Methyl-N-phenylbenzamide: A dihedral angle of 88.05° between aromatic rings suggests near-orthogonal geometry, which may be altered in the target compound due to the phenoxy group’s bulk .
Key Insights :
- Chain Length : indicates that elongation of the N-substituent chain reduces antistaphylococcal activity. The pentan-2-yl group (5 carbons) in the target compound may be less optimal than shorter chains (e.g., propan-2-yl) for such activity .
- Aromatic Substituents: The phenoxy group’s electron-rich nature could enhance interactions with biological targets compared to methyl or chloro groups, as seen in mepronil’s pesticidal efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
